

# 2-Bromo-4-fluoro-6-nitrotoluene chemical structure and IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Bromo-4-fluoro-6-nitrotoluene

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An In-Depth Technical Guide to **2-Bromo-4-fluoro-6-nitrotoluene**

## Authored by: A Senior Application Scientist

### Introduction

In the landscape of modern organic synthesis and drug discovery, the strategic use of highly functionalized aromatic building blocks is paramount. **2-Bromo-4-fluoro-6-nitrotoluene**, a substituted toluene derivative, represents a quintessential example of such a scaffold. Its unique arrangement of electron-withdrawing (nitro and fluoro) and sterically influential (bromo and methyl) groups on an aromatic ring makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of **2-Bromo-4-fluoro-6-nitrotoluene**, intended for researchers, chemists, and professionals in drug development. We will delve into its chemical identity, structural characteristics, physicochemical properties, a field-proven synthesis protocol, and its applications, with a focus on the underlying chemical principles that govern its utility.

## Chemical Identity and Structure

The precise identification and structural understanding of a chemical entity are the foundation of its application in synthesis.

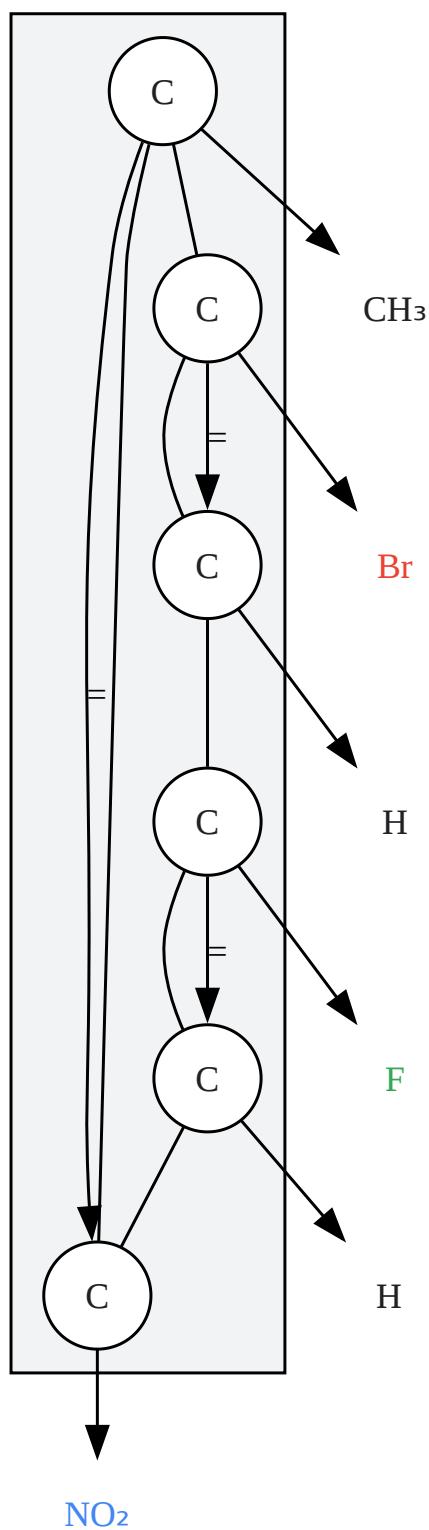
Nomenclature and Identifiers:

- Common Name: **2-Bromo-4-fluoro-6-nitrotoluene**

- IUPAC Name: 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene[1]
- Synonyms: 3-Bromo-5-fluoro-2-methylnitrobenzene[1]
- CAS Number: 502496-33-5[1]
- Molecular Formula: C<sub>7</sub>H<sub>5</sub>BrFNO<sub>2</sub>[1][2][3]

#### Chemical Structure:

The molecule consists of a benzene ring substituted with four different groups: a methyl group (-CH<sub>3</sub>), a bromine atom (-Br), a fluorine atom (-F), and a nitro group (-NO<sub>2</sub>). The substitution pattern, as designated by its common name "**2-Bromo-4-fluoro-6-nitrotoluene**," places the methyl group at position 1, the bromine atom at position 2, the fluorine atom at position 4, and the nitro group at position 6. This specific arrangement creates a sterically hindered and electronically complex environment around the aromatic ring.



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Caption: Chemical structure of **2-Bromo-4-fluoro-6-nitrotoluene**.

**Structural Insights for Reactivity:** The reactivity of the aromatic ring is significantly influenced by its substituents. The nitro group is a strong deactivating group, withdrawing electron density from the ring via resonance and inductive effects, making it less susceptible to further electrophilic aromatic substitution. Conversely, the methyl group is a weak activating group. The halogens (bromo and fluoro) are deactivating via induction but are ortho-, para-directing. The positions ortho to the nitro group (positions 5 and 1) and ortho to the bromine (positions 1 and 3) are sterically and electronically distinct, offering potential for regioselective transformations such as nucleophilic aromatic substitution ( $S_NAr$ ) at positions activated by the nitro group.

## Physicochemical Properties

A summary of the key physical and chemical properties of **2-Bromo-4-fluoro-6-nitrotoluene** is presented below. These properties are critical for determining appropriate solvents, reaction temperatures, and purification methods.

Property	Value	Source(s)
Molecular Weight	234.02 g/mol	[1][3][4][5]
Appearance	White crystalline solid	[2]
Melting Point	54-56 °C	[2]
Boiling Point	259.4 ± 35.0 °C at 760 mmHg	[3]
Density	1.7 ± 0.1 g/cm <sup>3</sup>	[3]
Solubility	Soluble in ether and chloroform; almost insoluble in water.	[2]
Flash Point	110.7 ± 25.9 °C	[3]
LogP	2.93	[3]

## Synthesis Protocol: Electrophilic Bromination

**2-Bromo-4-fluoro-6-nitrotoluene** is typically synthesized via the electrophilic bromination of a suitable precursor. The following protocol is a robust method adapted from established

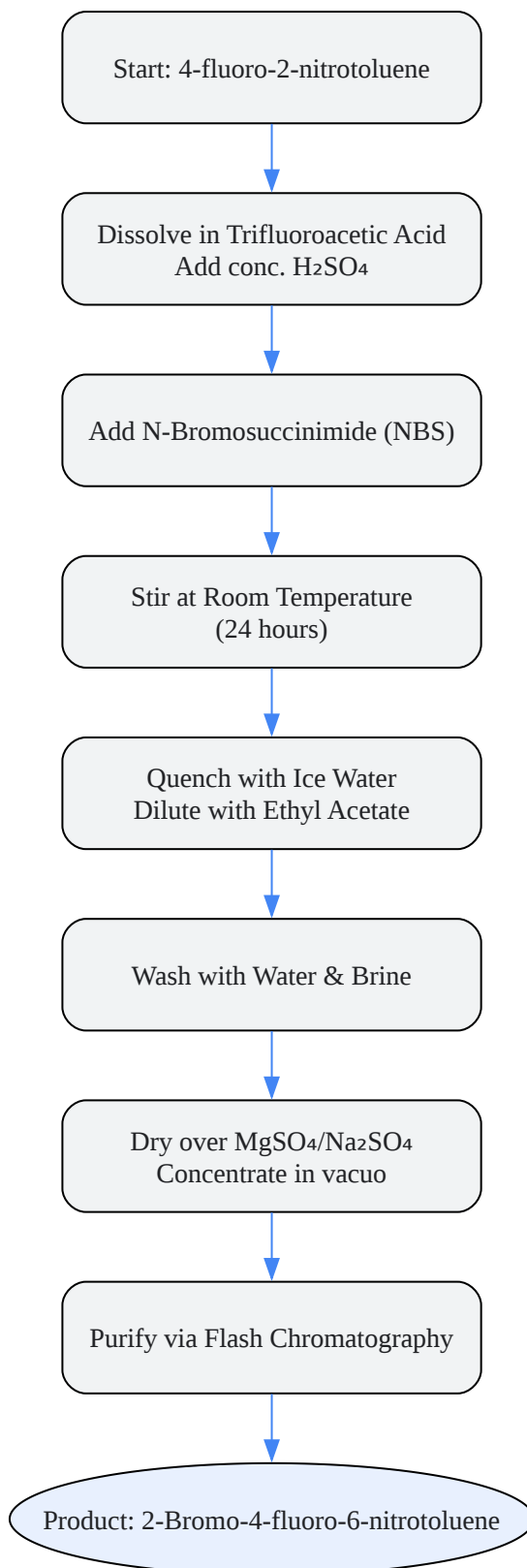
procedures.[\[4\]](#)[\[6\]](#)

**Principle and Causality:** The synthesis involves the regioselective bromination of 4-fluoro-2-nitrotoluene. The directing effects of the existing substituents guide the incoming electrophile ( $\text{Br}^+$ ). The methyl group is ortho-, para-directing, and the nitro group is meta-directing. The fluorine atom is ortho-, para-directing. The position for bromination is C6 (which becomes C2 in the final product numbering relative to the methyl group), which is ortho to the activating methyl group and meta to the deactivating nitro group. N-Bromosuccinimide (NBS) serves as the bromine source, which, in the presence of a strong acid catalyst like sulfuric acid, generates the electrophilic bromine species required for the substitution reaction. Trifluoroacetic acid is used as a solvent that can dissolve the starting material and facilitate the reaction.

#### Experimental Protocol:

- **Reagent Preparation:** To a solution of 4-fluoro-2-nitrotoluene (2.0 g) in trifluoroacetic acid (8 ml), add concentrated sulfuric acid (2.5 ml) slowly while cooling in an ice bath.[\[4\]](#)
- **Bromination:** To the stirred solution, add N-bromosuccinimide (3.4 g) portion-wise, maintaining the temperature.[\[4\]](#)
- **Reaction:** Allow the mixture to stir at room temperature for 24 hours.[\[4\]](#) Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Once the reaction is complete, carefully pour the reaction mixture into ice water.[\[6\]](#) Dilute the mixture with ethyl acetate.[\[4\]](#)
- **Extraction:** Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.[\[4\]](#)[\[6\]](#)
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).[\[4\]](#)[\[6\]](#) Filter the drying agent and remove the solvent under reduced pressure (in vacuo) to yield the crude product.[\[4\]](#)
- **Purification:** Purify the residue by flash chromatography to obtain pure 1-bromo-5-fluoro-2-methyl-3-nitro-benzene (2.48 g reported in one instance).[\[4\]](#)

## Synthesis Workflow Diagram:

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Caption: Workflow for the synthesis of **2-Bromo-4-fluoro-6-nitrotoluene**.

## Applications in Research and Drug Development

The strategic placement of functional groups makes **2-Bromo-4-fluoro-6-nitrotoluene** a valuable intermediate in several high-value chemical industries.

- **Pharmaceutical Synthesis:** This compound is a key building block in the synthesis of active pharmaceutical ingredients (APIs).[7][8] Its functional groups serve as handles for further chemical modifications. Notably, it is used as a pharmaceutical intermediate for the preparation of Remibrutinib, a drug candidate for treating chronic urticaria.[9] The bromine atom can be readily converted to other functional groups through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitro group can be reduced to an amine, which is a common functional group in many bioactive molecules.
- **Agrochemicals:** Similar to its role in pharmaceuticals, it serves as an intermediate in the development of advanced pesticides and herbicides.[2][7][8] The specific toxiphore created by the combination of substituents can be elaborated to target biological pathways in pests or weeds.
- **Dyes and Pigments:** The chromophoric potential of the nitroaromatic system makes this compound a precursor for the synthesis of specialty dyes and pigments.[2][7][8]

## Safety and Handling

Due to its potential hazards, proper laboratory safety protocols must be strictly followed when handling **2-Bromo-4-fluoro-6-nitrotoluene**.

GHS Hazard Classification:[5]

- **Acute Toxicity:** Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332).
- **Skin Irritation:** Causes skin irritation (H315).
- **Eye Irritation:** Causes serious eye irritation (H319).
- **Respiratory Irritation:** May cause respiratory irritation (H335).

### Handling Recommendations:

- Always handle this compound in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
- Avoid skin contact, inhalation, or ingestion.[2]
- In case of accidental exposure, seek immediate medical attention.[2]
- Store in a tightly sealed container in a cool, dry place away from incompatible materials.

## Conclusion

**2-Bromo-4-fluoro-6-nitrotoluene** is a highly functionalized and synthetically versatile intermediate. Its well-defined structure, predictable reactivity, and established synthesis routes make it an important tool for chemists in academia and industry. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the development of novel pharmaceuticals, agrochemicals, and materials.

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